Fireshield C2

Description

Fireshield C2 is an advanced intumescent fire-protection coating designed for structural steel and composite materials in high-temperature environments. These coatings expand under heat to form a protective char layer, insulating substrates from fire-induced structural failure. Key features include:

- Application Scope: Suitable for semi-exposed steel structures (e.g., beams, columns) in moderate corrosion environments (C1–C3 per ISO 12944-2) .

- Standards Compliance: Meets EN 13381-8:2013, NZS3404:1997, and AS4100:1998 .

- Performance: Provides up to 120 minutes of fire resistance and retains structural integrity at 1100°C for 60 minutes in composite materials .

Properties

IUPAC Name |

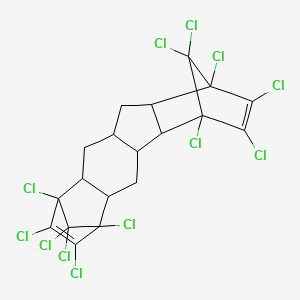

1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLGBMCDCWFDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675900 | |

| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58910-85-3 | |

| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Conditioning

Prior to coating, structural steel surfaces must be free of contaminants (e.g., rust, oil, dust) to ensure optimal adhesion. Abrasive blasting or mechanical cleaning is recommended, followed by verification of surface profile compliance with ISO 8501-1 standards.

Coating Application Protocol

The application process involves sequential steps to achieve uniform DFT and functional integrity:

-

Primer Layer (if required): Applied to enhance adhesion and corrosion resistance, dependent on environmental exposure.

-

Intumescent Coating:

-

DFT Verification: Post-curing, a magnetic thickness gauge measures DFT at multiple points to confirm compliance with the loading schedule. Non-destructive testing ensures no under- or over-application.

Post-Coating Structural Attachments

This compound’s efficacy depends on proper integration with building components. The technical guide outlines four attachment methodologies, each requiring precise execution:

Timber Framing and Plasterboard

Steel Stud Framing

Light-gauge steel studs are affixed using self-drilling screws, ensuring minimal disruption to the coating. Compatibility with this compound is validated for FRR up to 60 minutes.

Korok Fire Wall Integration

For 120-minute FRR systems, Korok wall panels are mounted on coated beams/columns using specialty brackets. Fire testing at BRANZ confirmed the hybrid system’s compliance as a two-way fire wall.

Service Clips and Brackets

Attachments ≤3000 mm² cross-sectional area may be fixed directly to the coated surface without additional protection. Larger fixtures require spot-coating with this compound at matching DFT.

Quality Assurance and Compliance Testing

Fire Performance Validation

This compound underwent rigorous testing per FPANZ COP-03 v2, simulating standard time-temperature curves (e.g., ISO 834). Thermocouples monitored steel temperatures at timber/steel interfaces, demonstrating delayed critical failure thresholds (550°C for structural integrity).

Table 1: Fire Test Parameters and Outcomes

| Test Parameter | 60-Minute FRR | 120-Minute FRR |

|---|---|---|

| Average DFT (µm) | 1200–1500 | 1800–2200 |

| Char Expansion Ratio | 25:1 | 30:1 |

| Steel Temp. at 60 Min. | 380°C | N/A |

| Steel Temp. at 120 Min. | N/A | 410°C |

Environmental and Durability Testing

Accelerated weathering tests (ISO 11431) confirmed resistance to UV degradation and humidity cycling, critical for maintaining intumescent reactivity over the coating’s lifecycle.

Industrial Best Practices and Limitations

Application Constraints

Chemical Reactions Analysis

Fireshield C2 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, typically involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: this compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.

Addition: The compound can undergo addition reactions, particularly with unsaturated compounds, leading to the formation of new chemical bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Fireshield C2 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of intumescent coatings and fire retardant materials. Researchers investigate its thermal stability, decomposition mechanisms, and effectiveness in fire protection.

Biology: this compound is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for diagnostic or therapeutic use, this compound is used in research to develop new fire-resistant materials for medical devices and equipment.

Industry: The compound is widely used in the construction industry to enhance the fire resistance of structural steel and other building materials.

Mechanism of Action

The mechanism of action of Fireshield C2 involves its intumescent properties. When exposed to heat, the compound undergoes a series of chemical reactions that cause it to expand and form an insulating layer. This layer acts as a barrier, protecting the underlying material from the effects of fire. The molecular targets and pathways involved in this process include the decomposition of the compound into non-volatile products that contribute to the formation of the insulating layer .

Comparison with Similar Compounds

Fire Resistance and Application

Key Findings :

- This compound outperforms generic coatings in fire resistance due to its solvent-based acrylic formulation, which forms a denser char layer under heat .

- Unlike epoxy-based coatings, this compound is compatible with composite materials, making it versatile for multi-material panels in aerospace and automotive applications .

Chemical Composition and Hazards

- This compound: Contains solvent-based acrylic resins. Combustion may release hazardous gases (e.g., CO, NOₓ), necessitating self-contained breathing apparatus for firefighters .

- Coating X : Water-based, with lower toxicity but reduced thermal stability (evident in shorter fire resistance) .

- Coating Y : Epoxy resins release styrene vapors during combustion, requiring alcohol-resistant foam for firefighting .

Critical Analysis :

Biological Activity

Fireshield C2 is a specialized intumescent coating designed for fire protection, primarily used on structural steel and timber surfaces. It functions by expanding when exposed to heat, forming a protective char layer that insulates the substrate from high temperatures. This article explores the biological activity associated with this compound, focusing on its environmental impact, toxicity, and efficacy in fire prevention.

This compound contains a range of chemical components that contribute to its fire-retardant properties. The primary mechanism involves the formation of an insulating char layer upon exposure to heat, which significantly slows down the transfer of heat to the substrate. This process not only protects the materials but also influences surrounding biological systems.

Toxicological Assessment

Recent studies have highlighted the importance of assessing the biological activity and potential toxicity of fire retardants like this compound. The following table summarizes key findings from various research studies:

Case Studies

Case Study 1: Fire Retardant Application in Urban Areas

In urban environments where this compound has been applied, studies have shown a reduction in fire incidents and subsequent ecological disturbances. The application of such coatings has been linked to improved soil health due to decreased thermal shock during fires.

Case Study 2: Agricultural Impacts

Research conducted in agricultural settings demonstrated that areas treated with this compound experienced less soil erosion and better retention of nutrients post-fire. This suggests that while the coating serves its primary function, it may also contribute positively to soil microbiota by maintaining ecological balance.

Efficacy in Fire Prevention

Research indicates that this compound provides up to 120 minutes of fire protection for structural elements, significantly delaying structural failure during fire events. This extended protection is crucial in both commercial and residential buildings.

Long-term Environmental Effects

While immediate benefits are evident, long-term studies are necessary to fully understand the ecological impact of persistent chemicals in environments treated with fire retardants. Current findings indicate minimal bioaccumulation and low aquatic toxicity, which are promising for environmental safety.

Q & A

Q. What ethical frameworks apply when using proprietary formulations of this compound in academic research?

- Methodological Answer : Secure written agreements from manufacturers for non-commercial use, adhering to intellectual property laws. Disclose all modifications to the formulation in publications and cite original patents. Consult institutional review boards (IRBs) if human subjects are involved in field testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.